molecular formula C10H12O2 B124246 Dihydrosafrole CAS No. 94-58-6

Dihydrosafrole

Cat. No.: B124246
CAS No.: 94-58-6
M. Wt: 164.2 g/mol
InChI Key: MYEIDJPOUKASEC-UHFFFAOYSA-N
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Description

Dihydrosafrole (CAS 94-58-6) is a benzodioxole derivative with the chemical formula C₁₀H₁₂O₂ and an average molecular weight of 164.20 g/mol . Its IUPAC name is 5-propyl-1,3-benzodioxole, characterized by a benzodioxole ring (a benzene fused with a 1,3-dioxole ring) and a propyl substituent . It is a colorless to pale yellow liquid with a boiling point of 267–268°C, moderate hydrophobicity (logP = 3.08), and low water solubility (0.54 g/L) .

It is also employed in toxicological research to induce esophageal cancer in rodent models . The International Agency for Research on Cancer (IARC) classifies it as Group 2B ("possibly carcinogenic to humans") based on evidence of tumor formation in rats and mice .

Preparation Methods

Dihydrosafrole can be synthesized through several methods. One common synthetic route involves the hydrogenation of safrole. This process typically uses a catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures. Another method involves the ring closure of catechol followed by Friedel-Crafts acylation and Clemmensen reduction .

Industrial production of this compound often involves the extraction of safrole from sassafras oil, followed by its hydrogenation. This method is preferred due to the high yield and purity of the final product .

Chemical Reactions Analysis

Synthetic Preparation Reactions

Dihydrosafrole is primarily synthesized through catalytic hydrogenation or multi-step organic transformations:

Catalytic Hydrogenation of Safrole

  • Reaction : Safrole (C₁₀H₁₀O₂) undergoes hydrogenation using palladium on carbon (Pd/C) under H₂ gas to yield this compound.
    Conditions : Elevated pressures (1–5 atm), 50–100°C, 6–12 hours.
    Yield : >95% purity ( ).

Friedel-Crafts Acylation Route

  • Reaction : Piperonyl chloride reacts with propionyl chloride in the presence of Lewis acids (e.g., ZnCl₂) to form 3,4-(methylenedioxy)propiophenone, followed by Wolff-Kishner-Huang reduction:
    Steps :

    • Friedel-Crafts acylation at 85–100°C for 60–70 min (ZnCl₂ catalyst).

    • Catalytic hydrogenation (Raney Ni, H₂O solvent, 135°C, 6 hr) to this compound.
      Yield : 97.5% with 98% selectivity ( ).

ParameterStep 1 (Acylation)Step 2 (Hydrogenation)
Temperature85–100°C135°C
CatalystZnCl₂Raney Ni
SolventH₂O
Time60–70 min6 hr

Oxidation Reactions

This compound undergoes oxidation to form derivatives with varied applications:

  • Biochemical Oxidation : Metabolized by cytochrome P450 enzymes (e.g., CYP2E1) to 1,2-dihydroxy-4-(1-propyl)benzene, a precursor for toxic intermediates like 1′-hydroxythis compound. This pathway is linked to potential carcinogenicity ( ).

  • Chemical Oxidation : Reacts with oxidizing agents (e.g., KMnO₄) to yield catechol derivatives under acidic conditions.

Reduction Reactions

  • Side-Chain Reduction : Further hydrogenation of this compound’s propyl group produces tetrahydro derivatives, though this is less common industrially.

  • Wolff-Kishner-Huang Reduction : Used in synthesis to deoxygenate ketones to alkanes, critical in multi-step preparations ( ).

Metabolic Pathways

This compound’s metabolism involves enzymatic interactions with implications for toxicity:

EnzymeInteraction TypeMetabolic ProductBiological Impact
Cytochrome P450Demethylenation1,2-Dihydroxy-4-propylbenzeneDNA adduct formation
SulfotransferaseConjugation1′-SulfoxysafroleHepatotoxicity
Epoxide HydrataseHydration of epoxidesDihydrodiol derivativesDetoxification

Reaction Selectivity and By-Product Control

  • By-Products : Propionic acid (from acylation steps) and minor isomers (e.g., cis-dihydrosafrole).

  • Mitigation :

    • Recyclable catalysts (Raney Ni reused ≥12 times) reduce waste ( ).

    • Solvent choice (water in hydrogenation) enhances environmental sustainability ( ).

Comparative Reaction Efficiencies

Data from patent CN106632228B ( ):

MethodYield (%)Selectivity (%)Catalyst Reusability
Friedel-Crafts + H₂97.59812 cycles
Propionyl Chloride8494Limited

Scientific Research Applications

Chemical Applications

Synthesis of Organic Compounds

Dihydrosafrole is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of fragrances and insecticides. Its structural properties allow it to participate in reactions that yield more complex molecules used in these industries.

ApplicationDescription
Fragrance SynthesisUsed in creating aromatic compounds for perfumes.
InsecticidesServes as a precursor for developing insect repellent formulations.

Catalytic Reactions

Recent advancements have focused on improving the synthesis methods of this compound. For instance, a novel preparation method involves the reaction of piperonyl cyclonene with propionic anhydride under zinc chloride catalysis, yielding high selectivity and environmental sustainability .

Biological Applications

Toxicological Studies

Research has indicated potential toxicological effects associated with this compound. Studies have explored its carcinogenicity and mutagenicity, particularly concerning its metabolism into DNA-reactive metabolites. This raises concerns regarding its safety as a food additive and necessitates further investigation into its biological impact .

Pharmacological Research

This compound has been investigated for its effects on liver enzymes, suggesting a role in drug metabolism. Understanding these interactions can provide insights into how this compound may influence pharmacokinetics and pharmacodynamics in therapeutic contexts.

Medical Applications

Aromatherapy and Alternative Medicine

In alternative medicine, this compound is included among essential oils for its potential therapeutic properties. It is believed to have antiseptic qualities, which could be beneficial in treating infections and enhancing overall health when used appropriately .

Medical UseDescription
AntisepticPotential use in treating bacterial infections.
RelaxationEmployed in aromatherapy to promote relaxation.

Industrial Applications

Pesticide Formulations

This compound is integral to the production of piperonyl butoxide, a synergist that enhances the efficacy of various pesticide formulations. Its increasing demand is attributed to the rising usage of pesticides globally .

IndustryApplication
AgricultureUsed as a synergist in pesticide formulations.
Chemical IndustryActs as an intermediate in various chemical syntheses.

Case Study 1: Synthesis Method Improvement

A recent study demonstrated a two-step catalytic hydrogenation process for synthesizing this compound from piperonyl cyclonene and propionic anhydride. This method yielded higher product quality while minimizing environmental impact through recyclable catalysts .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment evaluated the mutagenic potential of this compound using standard assays. The findings indicated that while certain concentrations exhibited mutagenic properties, further studies are needed to establish safe usage levels in consumer products .

Mechanism of Action

The mechanism of action of dihydrosafrole involves its metabolism by cytochrome P450 enzymes. The oxidation of the allyl side chain by cytochrome P450 transforms this compound into 1-hydroxysafrole. This metabolite can undergo further reactions, such as sulfation, to form reactive intermediates that can bind to DNA and proteins, potentially leading to carcinogenic effects .

Comparison with Similar Compounds

Structural Comparison

Dihydrosafrole, safrole, and isosafrole are structurally related benzodioxoles, differing in the substituent on the benzodioxole ring:

  • Safrole (CAS 94-59-7) : 5-(2-propenyl)-1,3-benzodioxole (allyl group) .
  • Isosafrole (CAS 120-58-1) : 5-(1-propenyl)-1,3-benzodioxole (1-propenyl group) .
  • This compound : 5-propyl-1,3-benzodioxole (saturated propyl group) .

The saturation of the propyl group in this compound reduces its reactivity compared to the unsaturated allyl/propenyl groups in safrole and isosafrole.

Table 1: Structural and Physicochemical Properties

Property This compound Safrole Isosafrole
CAS No. 94-58-6 94-59-7 120-58-1
Molecular Formula C₁₀H₁₂O₂ C₁₀H₁₀O₂ C₁₀H₁₀O₂
Substituent Propyl Allyl (2-propenyl) 1-propenyl
logP 3.08 Not reported Not reported
Water Solubility 0.54 g/L Not reported Not reported
Boiling Point 267–268°C 232–234°C [*] 253°C [*]

Toxicity and Carcinogenicity

All three compounds demonstrate carcinogenicity in animal studies:

  • This compound : Causes esophageal tumors in rats (2500–10,000 ppm in feed) and liver/lung tumors in mice .
  • Safrole : Induces liver tumors in mice and rats via oral or subcutaneous exposure .

IARC Classifications :

  • This compound and Safrole: Group 2B .
  • Isosafrole: Group 3 .

Regulatory Status

The International Fragrance Association (IFRA) prohibits the use of all three compounds as fragrance ingredients due to carcinogenic risks.

Table 2: Regulatory Overview

Parameter This compound Safrole Isosafrole
IFRA Restriction Prohibited Prohibited Prohibited
EPA CERCLA RQ 10 lbs Not reported Not reported
IARC Classification Group 2B Group 2B Group 3

Biological Activity

Dihydrosafrole is a compound derived from safrole, primarily found in the essential oils of various plants. Its biological activity has garnered attention due to its potential therapeutic properties and implications in toxicology. This article explores the biological effects of this compound, focusing on its pharmacological actions, metabolic pathways, and toxicological profiles.

Chemical Structure and Properties

This compound (C10H12O2) is a bicyclic compound characterized by a methylene bridge between two aromatic rings. Its structure allows for various interactions with biological systems, influencing its activity.

Pharmacological Effects

1. Enzyme Interaction
this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Studies indicate that this compound acts as a noncompetitive inhibitor of benzo[a]pyrene hydroxylase and ethoxyresorufin O-deethylase (EROD) activities, suggesting its potential role in modulating drug metabolism and possibly influencing the pharmacokinetics of co-administered drugs .

2. Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies indicate significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for certain pathogens were reported as follows:

Pathogen MIC (mg/mL)
Staphylococcus aureus14.2
Enterococcus faecalis0.25
Candida albicans0.50

These findings suggest that this compound may be useful in developing antimicrobial agents .

3. Antioxidant Properties
this compound also exhibits antioxidant activity. In comparative studies using DPPH free radical scavenging assays, this compound demonstrated a notable ability to scavenge free radicals, indicating its potential application in preventing oxidative stress-related diseases .

Toxicological Profile

1. Carcinogenic Potential
The carcinogenic potential of this compound has been evaluated through various animal studies. In one study involving rats, administration of this compound resulted in liver hypertrophy and alterations in liver enzyme activity indicative of potential carcinogenic effects . Long-term exposure studies have suggested that while this compound may induce liver enzyme activities initially, prolonged exposure leads to a decrease in these activities, raising concerns about its long-term safety profile .

2. Metabolic Pathways
this compound is metabolized in the liver, where it undergoes hydroxylation and conjugation processes. The primary urinary metabolites identified include 1,2-dihydroxy-4-allylbenzene and other hydroxylated derivatives . Understanding these metabolic pathways is crucial for assessing the compound's safety and efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound revealed its effectiveness against a range of pathogens responsible for food spoilage and infections. The results indicated that this compound could be integrated into food preservation strategies due to its ability to inhibit bacterial growth without significantly affecting food quality.

Case Study 2: Liver Toxicity Assessment
In an experiment involving chronic exposure to this compound in rats, researchers observed significant changes in liver morphology and function after prolonged administration. The study highlighted the need for careful monitoring of liver health in subjects exposed to this compound over extended periods.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of dihydrosafrole that influence its experimental handling and reactivity?

this compound (C₁₀H₁₂O₂; CAS 94-58-6) has a molecular weight of 164.204 g/mol, a boiling point of 522°C, and a logP value of 3.08, indicating moderate hydrophobicity . Its low water solubility (0.54 g/L) necessitates organic solvents for dissolution in assays. The compound’s stability in storage requires protection from light, moisture, and strong oxidizers due to potential reactivity . Researchers should prioritize secondary containment and temperature-controlled environments (≤25°C) to mitigate degradation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Standard operating procedures (SOPs) mandate:

  • Use of PPE (gloves, lab coats, safety goggles) and fume hoods during handling .
  • Storage in labeled, airtight containers with secondary containment labeled "cancer hazard" .
  • Immediate spill management using inert absorbents (e.g., vermiculite) and reporting to institutional safety officers . Training records must be updated annually, and deviations from SOPs require PI approval .

Q. How is this compound regulated under environmental and occupational safety frameworks?

this compound is classified as a CERCLA hazardous substance with a reportable quantity of 10 pounds . While no OSHA Permissible Exposure Limit exists, the EPA lists it under EPCRA 313 for toxic release reporting . Researchers must document waste disposal via RCRA code U090 and adhere to institutional bioassay protocols for carcinogen monitoring .

Advanced Research Questions

Q. What methodological considerations are required when designing carcinogenicity studies using this compound in animal models?

Key parameters include:

  • Dosage : Chronic exposure studies in rats use 2,500–10,000 ppm in feed, inducing esophageal tumors in 20–75% of subjects over 11 months .
  • Controls : Pair-fed cohorts to isolate dietary effects.
  • Endpoint analysis : Histopathological examination of liver, spleen, and esophageal tissues, with biomarkers like γ-glutamyl transferase for hepatotoxicity .
  • Ethical compliance : IACUC protocols for humane endpoints and tumor burden thresholds .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies of this compound?

Discrepancies often arise from metabolic activation differences. Methodological steps include:

  • Metabolite profiling : Use hepatic S9 fractions or microsomal incubations to simulate in vivo metabolism .
  • Dose extrapolation : Apply allometric scaling (e.g., body surface area) to align in vitro IC₅₀ values with in vivo doses .
  • Statistical reconciliation : Meta-analysis of existing datasets (e.g., IARC, NTP) to identify confounding variables like solvent choice or exposure duration .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., plant extracts)?

  • GC-MS : Employ DB-5MS columns with splitless injection (detection limit ~0.1 ppm), validated against NIST libraries .
  • HPLC-DAD : C18 columns with acetonitrile/water gradients (λ = 280 nm); account for matrix effects via standard addition .
  • Quality control : Spike recovery tests (85–115%) and inter-laboratory comparisons to address variability in natural extract analyses .

Q. How can structural analogs of this compound be synthesized to explore structure-activity relationships (SAR) in toxicology?

  • Derivatization : Introduce substituents at the propyl or methylenedioxy groups via Friedel-Crafts alkylation or demethylation .
  • Activity testing : Compare mutagenicity (Ames test) and CYP450 inhibition profiles across analogs .
  • Computational modeling : DFT calculations to correlate electrophilicity (e.g., Fukui indices) with carcinogenic potential .

Q. Methodological Resources

  • Safety Data : CAMEO Chemicals for reactivity profiles ; IFRA Standards for impurity thresholds in natural extracts .
  • Analytical Protocols : RIFM Safety Assessment Sheets for validated methods ; IARC Monographs for carcinogenicity endpoints .

Properties

IUPAC Name

5-propyl-1,3-benzodioxole
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InChI

InChI=1S/C10H12O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h4-6H,2-3,7H2,1H3
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InChI Key

MYEIDJPOUKASEC-UHFFFAOYSA-N
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Canonical SMILES

CCCC1=CC2=C(C=C1)OCO2
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID7020475
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Molecular Weight

164.20 g/mol
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Physical Description

Dihydrosafrole is an oily liquid., Liquid, Colorless oily liquid; [HSDB] Colorless to yellow liquid; [MSDSonline]
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Boiling Point

228 °C
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Solubility

Miscible with ethanol, ether, acetic acid, benzene, Somewhat soluble in alcohol, Soluble in carbon tetrachloride
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Density

1.065 at 25 °C/25 °C
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Vapor Pressure

0.05 [mmHg]
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Color/Form

Oily liquid, Colorless liquid, Colorless to yellowish liquid

CAS No.

94-58-6
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Synthesis routes and methods

Procedure details

Homopiperonyl alcohol (1) (7.03g, 42.4 mmol)1,2,3 and triethylamine (8.59 g., 85.0 mmol) were dissolved in methylene chloride (100 ml). The mixture was cooled to 0°-5°, then methanesulfonyl chloride (7.31 g., 63.6 mmol) was added slowly dropwise to the vigorously stirred solution. The mixture was stirred an additional 30 mins., then transferred to a separatory funnel where it was washed with water (3 × 50 ml), 4% hydrochloric acid (3 × 50 ml), saturated sodium bicarbonate solution (25 ml), saturated brine (25 ml) and dried over sodium sulfate. Filtration and evaporation of the methylene chloride yielded 9.76 g of a brown oil (94%); NMR--(CDCl3) 6.72 (m, 3H), 5.92 (S, 2H), 4.34 (t, J=7, 2H), 2.95 (t, J=7), lying under 2.89 (s) giving a total integration of 5H. This material was used without further purification.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
8.59 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

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